1-Sulfonamida de 4-Acetilpiperazina

Descripción general

Descripción

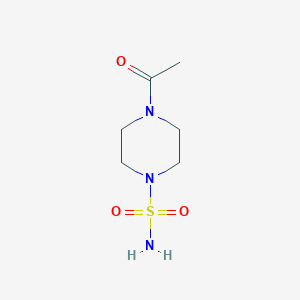

4-Acetylpiperazine-1-sulfonamide is an organic compound with the molecular weight of 207.25 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for 4-Acetylpiperazine-1-sulfonamide is 4-acetyl-1-piperazinesulfonamide . The InChI code for this compound is 1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12) .Physical and Chemical Properties Analysis

4-Acetylpiperazine-1-sulfonamide is a powder at room temperature . It has a molecular weight of 207.25 .Aplicaciones Científicas De Investigación

Investigación Farmacéutica y Desarrollo de Medicamentos

1-Sulfonamida de 4-Acetilpiperazina: es un compuesto que se puede utilizar en el desarrollo de nuevos medicamentos farmacéuticos. Su grupo sulfonamida es un grupo común en muchos agentes terapéuticos debido a sus propiedades antibacterianas . Este compuesto podría ser un precursor en la síntesis de nuevos fármacos dirigidos a tratar una variedad de infecciones bacterianas.

Ciencia Ambiental

Las propiedades de adsorción de las sulfonamidas las hacen adecuadas para aplicaciones ambientales, como la purificación del agua. This compound podría estudiarse para determinar su eficacia en la eliminación de contaminantes de las fuentes de agua, contribuyendo a un agua potable más limpia y segura .

Química Analítica

Este compuesto puede servir como un estándar o reactivo en química analítica. Debido a su punto de fusión definido y pureza, se puede utilizar para calibrar instrumentos o como material de referencia en la cuantificación de sustancias químicas .

Medicina Veterinaria

Los compuestos de sulfonamida se utilizan comúnmente en medicina veterinaria. This compound podría explorarse para determinar su eficacia en el tratamiento de enfermedades en el ganado, particularmente infecciones del tracto gastrointestinal y respiratorio .

Investigación Biofísica

Las interacciones biofísicas de las sulfonamidas son de interés para comprender el comportamiento de los fármacos dentro de los sistemas biológicos. La investigación de This compound podría proporcionar información sobre su farmacocinética y farmacodinamia, que son cruciales para el diseño y desarrollo de fármacos .

Safety and Hazards

The safety information for 4-Acetylpiperazine-1-sulfonamide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

4-Acetylpiperazine-1-sulfonamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .

Mode of Action

4-Acetylpiperazine-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . Normally, this enzyme uses para-aminobenzoic acid (PABA) for synthesizing folic acid. This inhibition disrupts the synthesis of folic acid .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by 4-Acetylpiperazine-1-sulfonamide affects the folate metabolism pathway . Folate is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting the production of folate, 4-Acetylpiperazine-1-sulfonamide disrupts DNA synthesis, leading to the inhibition of bacterial growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of 4-Acetylpiperazine-1-sulfonamide would need further investigation.

Result of Action

The primary result of the action of 4-Acetylpiperazine-1-sulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA synthesis, the compound prevents the bacteria from multiplying .

Action Environment

The action, efficacy, and stability of 4-Acetylpiperazine-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound

Análisis Bioquímico

Biochemical Properties

4-Acetylpiperazine-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthetase . These interactions are crucial for its pharmacological effects, including its potential use as an anti-inflammatory and antibacterial agent. The compound’s ability to bind to these enzymes and inhibit their activity highlights its importance in biochemical research.

Cellular Effects

The effects of 4-Acetylpiperazine-1-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-Acetylpiperazine-1-sulfonamide can affect the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, it has been observed to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 4-Acetylpiperazine-1-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of target enzymes, inhibiting their catalytic activity . This inhibition can lead to a cascade of downstream effects, including alterations in cellular signaling pathways and gene expression. For example, the inhibition of carbonic anhydrase by 4-Acetylpiperazine-1-sulfonamide can result in decreased production of bicarbonate ions, affecting cellular pH regulation and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Acetylpiperazine-1-sulfonamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Acetylpiperazine-1-sulfonamide remains stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.

Dosage Effects in Animal Models

The effects of 4-Acetylpiperazine-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and antibacterial activities . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

4-Acetylpiperazine-1-sulfonamide is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolic pathways are vital for the compound’s pharmacokinetics and pharmacodynamics, influencing its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 4-Acetylpiperazine-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence its localization and accumulation within tissues, affecting its pharmacological activity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 4-Acetylpiperazine-1-sulfonamide is critical for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise subcellular localization of 4-Acetylpiperazine-1-sulfonamide determines its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

4-acetylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O3S/c1-6(10)8-2-4-9(5-3-8)13(7,11)12/h2-5H2,1H3,(H2,7,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSSQEKAYHWNHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-31-0 | |

| Record name | 4-acetylpiperazine-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

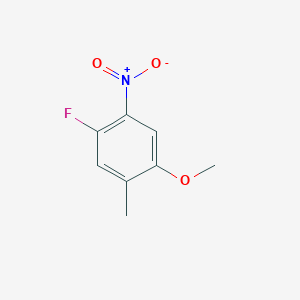

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)

![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)

amine](/img/structure/B1443346.png)

![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)

![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, 2,6-bis(1,1-dimethylethyl) ester, (1S,2S,5R,6R)-](/img/structure/B1443351.png)